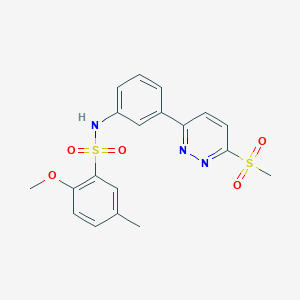![molecular formula C24H24N4O2 B2847324 N-(4-ethylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923681-79-2](/img/structure/B2847324.png)
N-(4-ethylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a carboxamide group (-CONH2), a pyrazole ring, and a pyridine ring. These functional groups suggest that the compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrazole and pyridine rings are aromatic, which means they are particularly stable and can participate in pi stacking interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the carboxamide group, which can participate in a variety of reactions, including hydrolysis and condensation . The pyrazole and pyridine rings may also undergo reactions at their nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the carboxamide group could enhance its solubility in water .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Compounds such as pyrazolopyrimidines and pyrazolopyridines are frequently synthesized and evaluated for their biological activities, including anticancer and anti-inflammatory properties. For instance, a novel series of pyrazolopyrimidines derivatives were synthesized and shown to exhibit cytotoxic activity against cancer cell lines and inhibit 5-lipoxygenase, indicating potential applications in cancer therapy and anti-inflammatory treatments (Rahmouni et al., 2016).
Antimicrobial Activity
Research on thio-substituted ethyl nicotinate derivatives, including thieno[2,3-b]pyridine and pyridothienopyrimidine derivatives, demonstrated antimicrobial activities. This suggests that compounds within this class could serve as leads or scaffolds for the development of new antimicrobial agents (Gad-Elkareem et al., 2011).
Material Science and Crystallography
X-ray powder diffraction data for compounds structurally related to the anticoagulant apixaban have been reported, underscoring the importance of these compounds in the synthesis of pharmaceuticals and their characterization for material science applications (Wang et al., 2017).
Cytotoxicity Studies
The synthesis and in vitro cytotoxic activities of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases against human cancer cell lines suggest that these compounds may have potential as therapeutic agents in oncology (Hassan et al., 2015).
Design and Synthesis of Inhibitors
Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel inhibitors against Mycobacterium tuberculosis, showcasing the role of pyrazolopyridine derivatives in addressing infectious diseases (Jeankumar et al., 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(4-ethylphenyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-3-14-27-15-20(23(29)25-18-12-10-17(4-2)11-13-18)22-21(16-27)24(30)28(26-22)19-8-6-5-7-9-19/h5-13,15-16H,3-4,14H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZLVHRPWOZSBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=C(C=C4)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
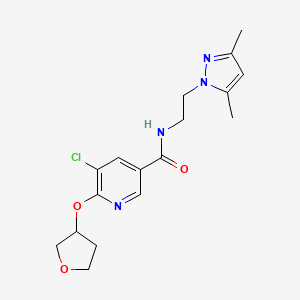
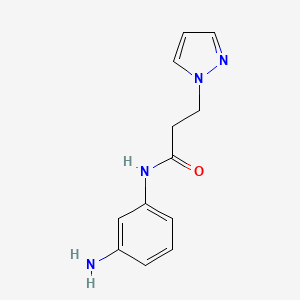
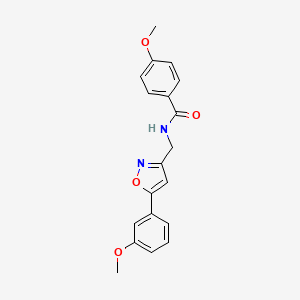
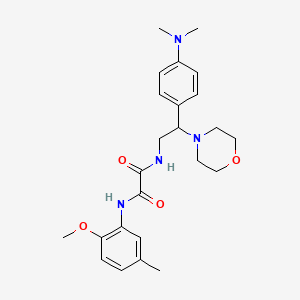
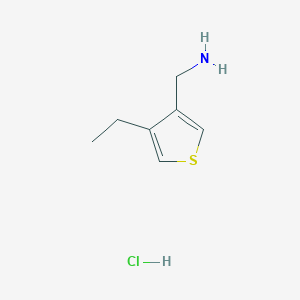
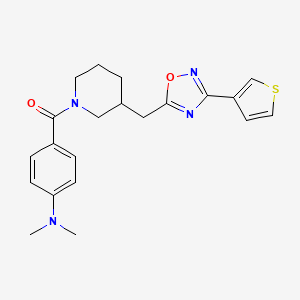
![3-benzyl-8-fluoro-5-(2-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2847249.png)
![2-fluoro-N-[3-(morpholine-4-carbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B2847252.png)

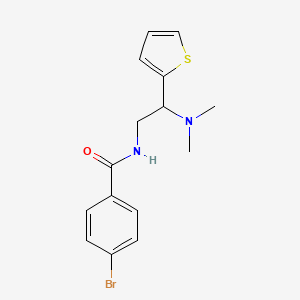

![6-Fluoro-3-(4-fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2847257.png)

